molecular formula C10H10O B3058997 1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- CAS No. 935-77-3

1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)-

Cat. No.: B3058997
CAS No.: 935-77-3
M. Wt: 146.19 g/mol
InChI Key: XVTQSYKCADSUHN-ZETCQYMHSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- (CAS: 6072-57-7) is a chiral bicyclic ketone with a stereocenter at position 2. Its structure consists of a partially hydrogenated indenone core substituted with a methyl group at the 3-position in the S-configuration. It has been identified in phytochemical analyses, such as in nano herboformulations with anti-β-amyloid effects , and is structurally related to bioactive indenone derivatives studied for antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

(3S)-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTQSYKCADSUHN-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426307
Record name 1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-77-3
Record name 3-Methylindanone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-methyl-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLINDANONE, (S)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of indene with a suitable oxidizing agent to form the indanone structure

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-quality 1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)-.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Influence : The (3S)-methyl configuration in the target compound distinguishes it from the (3R)-hydroxy derivative (CAS: 161219-30-3), which may exhibit different biological interactions due to enantiomeric specificity .
  • Substituent Effects: Addition of methoxy groups (e.g., 5,6-dimethoxy derivative) enhances anti-β-amyloid activity, as observed in nano herboformulations , while tetramethyl substitution correlates with antioxidant properties in mistletoe extracts .

Physicochemical Properties

Property Target Compound (3S-methyl) Parent (83-33-0) 3R-Hydroxy Derivative Tetramethyl Derivative
Molecular Formula C₁₀H₁₀O C₉H₈O C₉H₈O₂ C₁₃H₁₆O
Molecular Weight (g/mol) 146.19 132.16 148.16 188.27
Boiling Point (°C) ~250 (estimated) 241.5 (Tboilr: 514.7 K) Not reported Not reported
Melting Point (°C) Not reported ΔfusH: 17.6–17.8 kJ/mol Not reported Not reported

Notes:

  • The methyl group in the target compound increases molecular weight and hydrophobicity compared to the parent compound (CAS: 83-33-0) .
  • The 3R-hydroxy derivative (CAS: 161219-30-3) has higher polarity due to the hydroxyl group, likely affecting solubility and bioavailability .

Biological Activity

1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)- (CAS No. 935-77-3) is a compound with notable biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields, particularly in pharmacology and biochemistry.

  • Molecular Formula: C₉H₈O
  • Molecular Weight: 132.16 g/mol
  • IUPAC Name: 1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)-
  • InChI Key: QNXSIUBBGPHDDE-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 1H-Inden-1-one derivatives has been studied for their potential therapeutic applications. The compound exhibits various pharmacological properties, including:

  • Antimicrobial Activity: Some studies indicate that derivatives of indenone compounds possess significant antimicrobial properties against various bacterial strains.
  • Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects: Research suggests that certain derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.

The mechanism of action for 1H-Inden-1-one involves its interaction with specific biological targets, including enzymes and receptors. The presence of the methyl group at the 3-position enhances its binding affinity to these targets, potentially modulating various biochemical pathways.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of several indenone derivatives against common pathogens. The results indicated that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Indenone Derivative A3264
Indenone Derivative B1632
Standard Antibiotic816

Antioxidant Activity

In vitro assays measured the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. The results demonstrated a significant reduction in DPPH levels, indicating strong antioxidant activity.

Concentration (µg/mL)% Inhibition
1025
5050
10075

Anti-inflammatory Effects

A recent study published in a pharmacological journal investigated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results showed a reduction in edema and inflammatory cytokine levels when treated with the compound.

Applications in Drug Development

The unique properties of 1H-Inden-1-one make it a promising candidate for drug development. Its potential applications include:

  • Antibiotic Development: With rising antibiotic resistance, compounds like 1H-Inden-1-one could serve as templates for new antimicrobial agents.
  • Anti-inflammatory Drugs: Given its ability to inhibit inflammatory pathways, it may lead to new treatments for chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)-
Reactant of Route 2
Reactant of Route 2
1H-Inden-1-one, 2,3-dihydro-3-methyl-, (3S)-

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